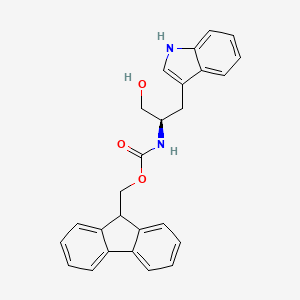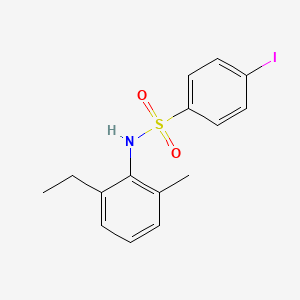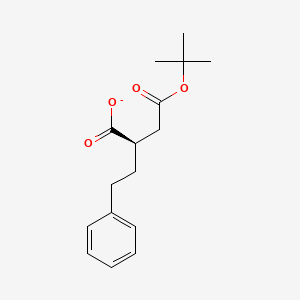![molecular formula C17H13Cl2N3OS B12275111 3-Amino-1-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiourea](/img/structure/B12275111.png)
3-Amino-1-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a chlorinated naphthalene moiety, and a thiourea group, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The aromatic compound is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms.
Coupling: The chlorinated aromatic compound is coupled with a naphthalene derivative through a nucleophilic substitution reaction.
Thiourea Formation: Finally, the thiourea group is introduced by reacting the intermediate compound with thiourea under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
反応の種類
3-アミノ-1-{3-クロロ-4-[(1-クロロナフタレン-2-イル)オキシ]フェニル}チオ尿素は、次のような様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的ハイドロジェネーション。
置換: アミン、チオール、アルコキシドなどの求核剤。
生成される主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応は様々な官能基を導入することができ、幅広い誘導体をもたらします。
4. 科学研究の用途
3-アミノ-1-{3-クロロ-4-[(1-クロロナフタレン-2-イル)オキシ]フェニル}チオ尿素は、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、また有機合成における試薬として使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性について調査されています。
医学: 特に新薬の開発における、その潜在的な治療的用途について検討されています。
産業: 特定の特性を持つ特殊化学品や材料の生産に使用されています。
科学的研究の応用
3-Amino-1-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
3-アミノ-1-{3-クロロ-4-[(1-クロロナフタレン-2-イル)オキシ]フェニル}チオ尿素の作用機序には、特定の分子標的や経路との相互作用が関与しています。この化合物のチオ尿素基は水素結合を形成し、様々な酵素や受容体と相互作用することができ、その活性を阻害する可能性があります。さらに、塩素化ナフタレン部分はこの化合物の細胞膜への浸透性と細胞内標的への到達を向上させる可能性があります。
類似化合物との比較
類似化合物
3-アミノ-1-{3-クロロ-4-[(1-クロロナフタレン-2-イル)オキシ]フェニル}尿素: 構造は似ていますが、チオ尿素基ではなく尿素基を持っています。
3-アミノ-1-{3-クロロ-4-[(1-クロロナフタレン-2-イル)オキシ]フェニル}チオール: 構造は似ていますが、チオ尿素基ではなくチオール基を持っています。
3-アミノ-1-{3-クロロ-4-[(1-クロロナフタレン-2-イル)オキシ]フェニル}アミン: 構造は似ていますが、チオ尿素基ではなくアミン基を持っています。
独自性
3-アミノ-1-{3-クロロ-4-[(1-クロロナフタレン-2-イル)オキシ]フェニル}チオ尿素の独自性は、その官能基の組み合わせにあり、これにより、独特の化学的性質と反応性が与えられています。
特性
分子式 |
C17H13Cl2N3OS |
|---|---|
分子量 |
378.3 g/mol |
IUPAC名 |
1-amino-3-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]thiourea |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-13-9-11(21-17(24)22-20)6-8-14(13)23-15-7-5-10-3-1-2-4-12(10)16(15)19/h1-9H,20H2,(H2,21,22,24) |
InChIキー |
HWUDRWPHBUWQAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC(=S)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275034.png)
![3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile](/img/structure/B12275040.png)
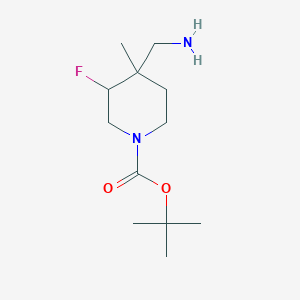
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12275063.png)
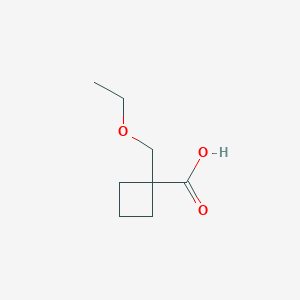
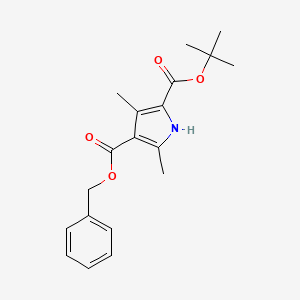

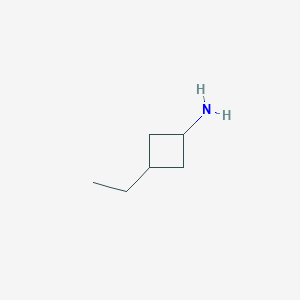
![rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate](/img/structure/B12275093.png)
![(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12275098.png)

